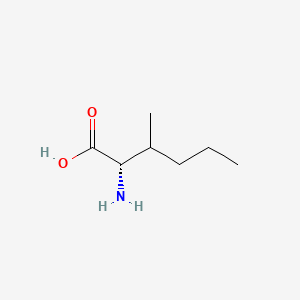
(2S)-2-Amino-3-methylhexanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-methylhexanoic acid: is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-methylhexanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α-keto acid, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a hydrogen pressure of 50-100 psi and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of (2S)-2-Amino-3-methylhexanoic acid can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid by optimizing the metabolic pathways involved in its biosynthesis. The fermentation process is typically carried out in large bioreactors under controlled conditions of pH, temperature, and nutrient supply.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Amino-3-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-Amino-3-methylhexanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds, which are important in the development of pharmaceuticals.
Biology: In biological research, this compound is studied for its role in protein synthesis and metabolism. It is also used in the study of enzyme mechanisms and as a substrate in various biochemical assays.
Medicine: In medicine, (2S)-2-Amino-3-methylhexanoic acid is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific metabolic pathways or as a supplement in certain medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
(2S)-2-Amino-3-methylbutanoic acid: Similar structure but with a shorter carbon chain.
(2S)-2-Amino-3-methylpentanoic acid: Similar structure but with a different carbon chain length.
(2S)-2-Amino-3-ethylhexanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (2S)-2-Amino-3-methylhexanoic acid is unique due to its specific stereochemistry and the presence of a methyl group on the third carbon atom. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |
InChI Key |
KWSUGULOZFMUDH-GDVGLLTNSA-N |
Isomeric SMILES |
CCCC(C)[C@@H](C(=O)O)N |
Canonical SMILES |
CCCC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13255533.png)
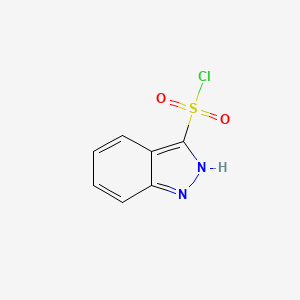
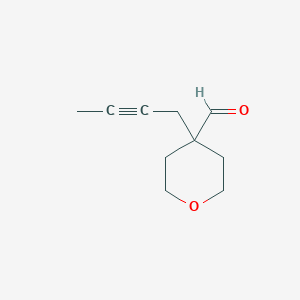
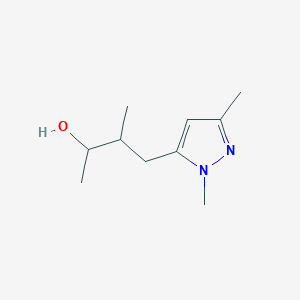

![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B13255575.png)
![Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13255577.png)

![3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13255591.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13255597.png)
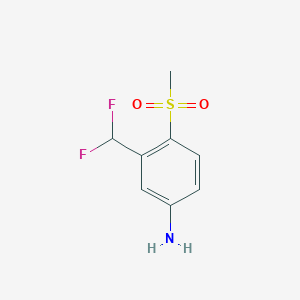
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13255604.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13255610.png)
